Methyldopa sesquihydrate Methyldopa sesquihydrate Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.
An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13348443
InChI: InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1
SMILES:
Molecular Formula: C20H32N2O11
Molecular Weight: 476.5 g/mol

Methyldopa sesquihydrate

CAS No.:

Cat. No.: VC13348443

Molecular Formula: C20H32N2O11

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

Methyldopa sesquihydrate -

Specification

Molecular Formula C20H32N2O11
Molecular Weight 476.5 g/mol
IUPAC Name (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate
Standard InChI InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1
Standard InChI Key YKFCISHFRZHKHY-NGQGLHOPSA-N
Isomeric SMILES C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O
Canonical SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Crystallography

Methyldopa sesquihydrate (CAS 41372-08-1) possesses the empirical formula C₁₀H₁₃NO₄·1.5H₂O, corresponding to a molecular weight of 238.24 g/mol . The sesquihydrate designation reflects the incorporation of 1.5 water molecules per methyldopa unit, a crystalline arrangement that improves solubility in aqueous media compared to the anhydrous form. X-ray diffraction studies reveal a orthorhombic crystal system with hydrogen bonding networks stabilizing the hydrate structure .

The compound exhibits chirality with a specific optical rotation of [α]²⁵/D +13° (c = 1 in H₂O), critical for its biological activity as the L-isomer demonstrates superior receptor affinity compared to the D-enantiomer . The spatial arrangement features a β-methyl substitution on the alanine side chain, which sterically hinders decarboxylation while permitting active transport across biological membranes .

Thermal and Solubility Characteristics

Thermal analysis shows decomposition above 300°C without distinct melting, consistent with its hydrate nature . The density ranges between 1.3–1.5 g/cm³, varying with crystalline form and hydration state. Solubility profiles demonstrate marked pH dependence:

PropertyValueSource
Water Solubility (23°C)0.1–1 g/100 mL
Ethanol (96%) Solubility<0.01 g/100 mL
3N HCl Solubility>50 g/100 mL
Partition Coefficient (logP)-1.2 (calculated)

This solubility profile necessitates acidic formulations for oral administration, typically using hydrochloride salts to enhance bioavailability .

Synthetic Methodology and Industrial Production

Laboratory-Scale Synthesis

The principal synthetic route involves condensation of 3,4-dihydroxybenzaldehyde with L-alanine under reductive amination conditions. Key steps include:

  • Schiff base formation: Benzaldehyde reacts with amino group in anhydrous ethanol

  • Sodium borohydride reduction: Converts imine to secondary amine

  • Acidic workup: Yields crude methyldopa

  • Hydrate crystallization: Recrystallization from water-ethanol mixtures produces sesquihydrate

This method achieves 60–75% yields with enantiomeric excess >98% when using chiral catalysts.

Manufacturing Process Optimization

Industrial production scales this methodology with critical modifications:

  • Continuous flow reactors replace batch processes to control exothermic reactions

  • Membrane filtration removes residual metal catalysts (Ni, Cu) to <1 ppm

  • Spray drying with controlled humidity (45–55% RH) ensures consistent hydrate formation

Quality control protocols emphasize:

  • HPLC purity verification: >99.5% by area normalization

  • Karl Fischer titration: 10.5–11.5% water content

  • Powder X-ray diffraction: Confirms P2₁2₁2₁ space group

Neuropharmacological Mechanisms and Clinical Applications

Central α₂-Adrenergic Agonism

Methyldopa undergoes neuronal uptake via LAT1 transporters, followed by decarboxylation to α-methyldopamine and β-hydroxylation to α-methylnorepinephrine . This false neurotransmitter demonstrates 18-fold greater α₂ receptor affinity compared to endogenous norepinephrine , leading to:

  • Inhibition of rostral ventrolateral medulla (RVLM) neurons: Reduces sympathetic outflow by 40–60%

  • Suppression of plasma renin activity: 30–50% decrease from baseline

  • Baroreceptor reflex potentiation: Enhances sensitivity by 2.3-fold in hypertensive models

Therapeutic Efficacy in Special Populations

Clinical trials demonstrate unique benefits in specific cohorts:

PopulationDosage RangeBP ReductionAdverse EventsSource
Pregnancy (PIH)500–2000 mg/day25/15 mmHg12% somnolence
Renal Impairment250–1000 mg/day18/10 mmHg8% dizziness
Geriatric125–500 mg/day22/12 mmHg15% orthostasis

The drug's placental transfer ratio of 0.6–0.8 explains its fetal safety profile, with umbilical cord concentrations reaching 75% of maternal levels .

Biotransformation and Elimination Kinetics

Metabolic Pathways

Hepatic metabolism occurs through three primary routes:

  • Sulfation: 55–60% via SULT1A3 to O-sulfate conjugate

  • Glucuronidation: 30–35% forming ether-O-glucuronide

  • Decarboxylation: 5–10% to methyldopamine metabolites

Cytochrome P450 involvement is negligible (<2%), minimizing drug-drug interactions .

Pharmacokinetic Parameters

ParameterValue (Adults)Renal ImpairmentHepatic DysfunctionSource
Bioavailability48 ± 12%55 ± 15%38 ± 10%
Tmax (oral)4.2 ± 1.1 h5.8 ± 1.4 h6.5 ± 2.0 h
Vd (L/kg)0.6 ± 0.20.8 ± 0.31.1 ± 0.4
Cl (mL/min/kg)3.2 ± 0.91.4 ± 0.6*2.8 ± 1.1
t½ (h)1.8 ± 0.34.2 ± 1.22.5 ± 0.8

*60% reduction in creatinine clearance

Elimination occurs primarily renal (70%) with 25% fecal excretion of conjugates . Hemodialysis removes <10% of circulating drug due to extensive protein binding .

Preclinical Toxicology and Carcinogenicity

NTP Chronic Feeding Studies

The National Toxicology Program conducted 2-year bioassays in F344 rats and B6C3F1 mice at doses up to 12,500 ppm (equivalent to 1,800 mg/kg/day) :

Key findings in rodents:

  • Body weight suppression: 8–22% reduction vs controls

  • Renal pathology:

    • Mice: Dose-dependent nephropathy (32/50 high-dose females)

    • Rats: Tubular karyomegaly (44/50 males)

  • Hepatic effects:

    • 40% reduction in hepatocellular adenomas (male mice)

    • No significant enzyme induction

Neoplastic FindingsControlLow DoseHigh Dosep-value
Renal tubular adenomas (M)0/502/500/500.04
Pheochromocytomas (M rats)21/493/4910/50<0.01
Uterine polyps (F rats)15/505/491/50<0.001

Mechanistic studies attribute the tumor suppression to chronic calorie restriction secondary to reduced feeding .

Genotoxicity Assessment

Standard battery tests showed:

  • Ames test: Negative in 5 strains (TA98, TA100, etc.)

  • Chromosomal aberrations: 1.8-fold increase at cytotoxic doses

  • Micronucleus formation: <2% increase over controls

The lack of mutagenic potential supports its continued use despite rodent tumor findings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator